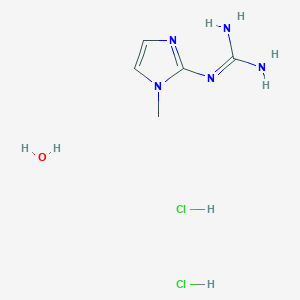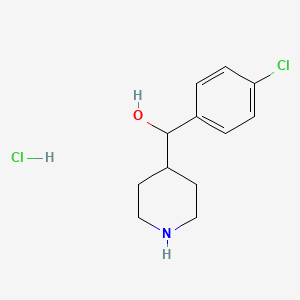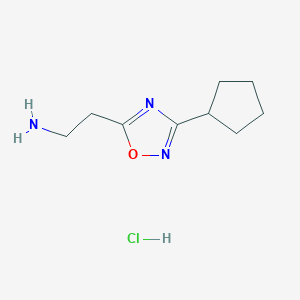
1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring and a guanidine group, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate typically involves the reaction of 1-methyl-1H-imidazole with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are maintained to ensure optimal reaction rates.
Solvent: Aqueous or alcoholic solvents are commonly used to dissolve the reactants and facilitate the reaction.
Catalysts: Acidic catalysts, such as hydrochloric acid, are employed to promote the formation of the guanidine group.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often used to enhance efficiency and yield. The purification process typically includes crystallization and recrystallization steps to obtain the pure dihydrochloride hydrate form.
化学反応の分析
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed: The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and biological applications.
科学的研究の応用
1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring and guanidine group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
類似化合物との比較
1-(1H-Imidazol-2-yl)guanidine: Lacks the methyl group on the imidazole ring, which can affect its reactivity and biological activity.
2-(1H-Imidazol-1-yl)ethanamine: Contains an ethylamine group instead of a guanidine group, leading to different chemical and biological properties.
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate is unique due to its specific structure, which combines the properties of both the imidazole and guanidine groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)guanidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.2ClH.H2O/c1-10-3-2-8-5(10)9-4(6)7;;;/h2-3H,1H3,(H4,6,7,8,9);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCCAKTMXMIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N=C(N)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














